molecular formula C11H14OS B14817577 5-(Cyclopropylmethyl)-2-(methylthio)phenol

5-(Cyclopropylmethyl)-2-(methylthio)phenol

Cat. No.: B14817577
M. Wt: 194.30 g/mol
InChI Key: RLFWZHPMIRIQMY-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethyl)-2-(methylsulfanyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound features a cyclopropylmethyl group and a methylsulfanyl group attached to the phenol ring, making it unique in its structure and properties.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethyl)-2-(methylsulfanyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexanol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Cyclohexanol derivatives.

    Substitution: Halogenated and nitrated phenols.

Scientific Research Applications

5-(Cyclopropylmethyl)-2-(methylsulfanyl)phenol has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethyl)-2-(methylsulfanyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the cyclopropylmethyl and methylsulfanyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The simplest phenol with a hydroxyl group attached to a benzene ring.

    2-Methylphenol (o-Cresol): A phenol derivative with a methyl group at the ortho position.

    4-Methylphenol (p-Cresol): A phenol derivative with a methyl group at the para position.

Uniqueness

5-(Cyclopropylmethyl)-2-(methylsulfanyl)phenol is unique due to the presence of both cyclopropylmethyl and methylsulfanyl groups, which confer distinct chemical and physical properties compared to other phenol derivatives

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

5-(cyclopropylmethyl)-2-methylsulfanylphenol

InChI

InChI=1S/C11H14OS/c1-13-11-5-4-9(7-10(11)12)6-8-2-3-8/h4-5,7-8,12H,2-3,6H2,1H3

InChI Key

RLFWZHPMIRIQMY-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)CC2CC2)O

Origin of Product

United States

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